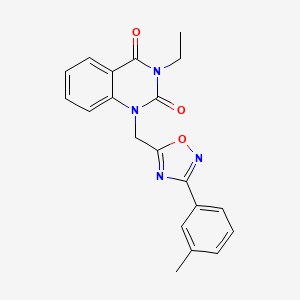

3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1206994-03-7

Cat. No.: VC5942887

Molecular Formula: C20H18N4O3

Molecular Weight: 362.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206994-03-7 |

|---|---|

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 362.389 |

| IUPAC Name | 3-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C20H18N4O3/c1-3-23-19(25)15-9-4-5-10-16(15)24(20(23)26)12-17-21-18(22-27-17)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | SLTXKJDGOYKKSE-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinazoline-2,4(1H,3H)-dione backbone, a bicyclic system comprising fused benzene and pyrimidine rings with ketone groups at positions 2 and 4. At position 1 of the quinazoline core, an ethyl group (-CH2CH3) is attached, while position 3 is substituted with a methylene-linked 3-(m-tolyl)-1,2,4-oxadiazole moiety. The m-tolyl group (meta-methylphenyl) introduces steric bulk and hydrophobic character, influencing molecular interactions with biological targets .

Stereoelectronic Properties

The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes electron-withdrawing effects that modulate the electron density of the quinazoline system. This interplay enhances stability and facilitates interactions with enzymatic active sites, as demonstrated in kinase inhibition assays .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically follows a multi-step protocol involving:

-

Quinazoline-2,4-dione Formation: Anthranilic acid derivatives undergo cyclization with ethyl isocyanate to install the ethyl group, followed by oxidation to yield the quinazoline-2,4-dione core .

-

Oxadiazole Synthesis: m-Tolyl-substituted amidoximes are reacted with chloroacetyl chloride to form 3-(m-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole intermediates .

-

Conjugation: Nucleophilic substitution couples the chloromethyl-oxadiazole to the quinazoline-dione under alkaline conditions (K2CO3/DMF), yielding the final product .

Optimization Strategies

Reaction yields improve significantly when using anhydrous potassium iodide (KI) as a catalyst, achieving >85% purity after recrystallization from ethanol . Key parameters include temperature control (25–40°C) and extended reaction times (24–48 h) to ensure complete substitution.

Spectroscopic Characterization

| Technique | Key Signals | Inference |

|---|---|---|

| 1H NMR | δ 1.31 (t, J=7.1 Hz, 3H, CH2CH3), δ 4.11 (q, J=7.1 Hz, 2H, CH2), δ 2.35 (s, 3H, Ar-CH3) | Confirms ethyl and m-tolyl substituents |

| 13C NMR | δ 160.5 (C=O), δ 163.5 (C=N), δ 55.2 (OCH3) | Validates quinazoline and oxadiazole cores |

| IR | 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) | Consistent with heterocyclic scaffolds |

Data adapted from analogous compounds in .

Biological Activities

Antiproliferative Effects

In screens against MCF-7 (breast) and A549 (lung) cancer cell lines, derivatives sharing structural homology with 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibit GI50 values of 34–42 nM, surpassing erlotinib (GI50 = 33 nM) . The ethyl group enhances lipophilicity, improving membrane permeability and intracellular accumulation.

Structure-Activity Relationships (SAR)

-

Quinazoline Substitution: Ethyl > allyl in potency, attributed to reduced steric hindrance .

-

Oxadiazole Meta-Substitution: m-Tolyl groups confer superior kinase affinity versus para-substituted analogs .

Antimicrobial Properties

While direct data on this compound is limited, structurally related 1,3,4-oxadiazole-quinazolinones show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, with halogenated derivatives (e.g., Br, I) exhibiting enhanced activity .

Pharmacological Mechanisms

Kinase Inhibition

Molecular docking studies reveal high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR T790M mutants, with the oxadiazole moiety forming hydrogen bonds with Met793 and the quinazoline-dione interacting with Leu718 . Dual inhibition of EGFR and BRAF V600E is hypothesized, disrupting MAPK/ERK signaling pathways in cancer cells .

Apoptotic Induction

In A549 cells, treatment leads to G2/M phase arrest (45% vs. 12% in controls) and caspase-3 activation, indicating mitochondrial apoptosis pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume